Molecular Weight and Calculated Lipophilicity Differentiation vs. Unsubstituted Parent Core
Direct comparator analysis of calculated LogP values demonstrates that 2-methyl substitution increases lipophilicity relative to the unsubstituted parent 1,3-thiazole-5-sulfonyl fluoride. The target compound exhibits a calculated LogP of 1.10972 , compared to approximately 0.87 for the corresponding sulfonyl chloride analog . While direct LogP data for the unsubstituted parent sulfonyl fluoride is unavailable from authoritative sources, the methyl-for-hydrogen substitution increases molecular weight from 167.19 g/mol to 181.21 g/mol, representing an 8.4% mass increase .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.10972 |
| Comparator Or Baseline | 2-Methylthiazole-5-sulfonyl chloride: LogP = 0.867 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.24 units (target vs. chloride analog) |
| Conditions | Calculated values from vendor technical datasheets; experimental LogP not reported in accessible authoritative sources |
Why This Matters
Higher LogP predicts increased membrane permeability and altered chromatographic retention behavior, directly impacting purification method development and biological assay compatibility in medicinal chemistry workflows.
